1-(2-Fluoropyridin-4-yl)-4-methylpiperazine

Description

Systematic Nomenclature and Molecular Formula

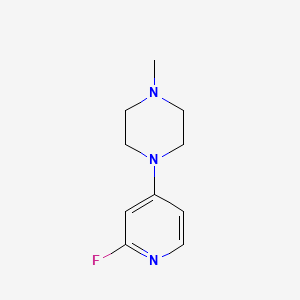

The systematic nomenclature of 1-(2-Fluoropyridin-4-yl)-4-methylpiperazine follows International Union of Pure and Applied Chemistry guidelines, precisely describing the substitution pattern on both the piperazine ring and the attached pyridine moiety. The compound bears the Chemical Abstracts Service registry number 1566490-66-1, which serves as its unique chemical identifier in scientific databases. The molecular formula C₁₀H₁₄FN₃ indicates the presence of ten carbon atoms, fourteen hydrogen atoms, one fluorine atom, and three nitrogen atoms, reflecting the heterocyclic nature of this compound. The molecular weight has been determined to be 195.24 atomic mass units, placing it within the typical range for small molecule pharmaceuticals and research compounds.

The structural composition reveals a piperazine ring system substituted at the 1-position with a 2-fluoropyridin-4-yl group and at the 4-position with a methyl group. This substitution pattern creates a molecule with distinct polarity characteristics, where the electronegative fluorine atom and nitrogen atoms contribute to the overall dipole moment of the structure. The nomenclature accurately reflects the connectivity between the heterocyclic systems, emphasizing the 4-position attachment of the pyridine ring to the piperazine nitrogen atom. The systematic name provides unambiguous identification of the compound's structure, enabling clear communication within the scientific community regarding this specific molecular entity.

Table 1: Fundamental Chemical Properties of 1-(2-Fluoropyridin-4-yl)-4-methylpiperazine

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1566490-66-1 | |

| Molecular Formula | C₁₀H₁₄FN₃ | |

| Molecular Weight | 195.24 g/mol | |

| Systematic Name | 1-(2-Fluoropyridin-4-yl)-4-methylpiperazine |

Properties

IUPAC Name |

1-(2-fluoropyridin-4-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c1-13-4-6-14(7-5-13)9-2-3-12-10(11)8-9/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBBOGAHTIDZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr)

- Starting Materials: 2-fluoropyridin-4-yl halides (commonly chloride or bromide derivatives) and 4-methylpiperazine.

- Reaction Conditions: The nucleophilic nitrogen of 4-methylpiperazine attacks the activated pyridine ring bearing a good leaving group (halide), typically under heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base Use: A mild base (e.g., potassium carbonate) is often employed to deprotonate the amine and facilitate nucleophilic attack.

- Outcome: The halogen at the 4-position is displaced by the piperazine nitrogen, yielding 1-(2-fluoropyridin-4-yl)-4-methylpiperazine.

- Advantages: Straightforward, cost-effective, and suitable for scale-up.

- Limitations: Requires activated halides; sometimes prolonged reaction times and elevated temperatures are necessary.

Palladium-Catalyzed Cross-Coupling Reactions

- Method: Buchwald-Hartwig amination is a common method where 2-fluoropyridin-4-yl halides are coupled with 4-methylpiperazine in the presence of a palladium catalyst, ligand, and base.

- Catalysts and Ligands: Pd(OAc)2 or Pd2(dba)_3 with phosphine ligands such as Xantphos or BINAP.

- Reaction Conditions: Typically performed in toluene, dioxane, or DMF at elevated temperatures (80–120 °C).

- Advantages: High selectivity, milder conditions compared to S_NAr, and tolerance to functional groups.

- Limitations: Higher cost due to catalysts; requires careful optimization of ligand and base.

Representative Reaction Scheme

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-fluoropyridin-4-yl chloride + 4-methylpiperazine, K2CO3, DMF, 100 °C, 12 h | Nucleophilic aromatic substitution | 70–85 |

| 2 | 2-fluoropyridin-4-yl bromide + 4-methylpiperazine, Pd(OAc)_2, Xantphos, NaOtBu, toluene, 100 °C, 6 h | Buchwald-Hartwig amination | 80–90 |

Research Findings and Optimization

- Base Selection: Potassium carbonate and sodium tert-butoxide are effective bases that promote deprotonation and enhance nucleophilicity.

- Solvent Effects: Polar aprotic solvents like DMF and DMSO favor S_NAr reactions by stabilizing the transition state.

- Temperature: Elevated temperatures (80–120 °C) improve reaction rates but must be balanced against potential decomposition.

- Catalyst Loading: For palladium-catalyzed methods, catalyst loading of 1–5 mol% is typical, with ligand choice critical for efficiency.

- Purification: The product is generally purified by column chromatography or recrystallization, achieving high purity suitable for pharmaceutical use.

Comparative Analysis of Preparation Methods

| Feature | Nucleophilic Aromatic Substitution | Palladium-Catalyzed Cross-Coupling |

|---|---|---|

| Reaction Type | S_NAr | Buchwald-Hartwig amination |

| Catalyst Required | No | Yes (Pd catalyst + ligand) |

| Reaction Conditions | High temperature, base, polar aprotic solvent | Moderate temperature, base, organic solvent |

| Functional Group Tolerance | Moderate | High |

| Yield Range | 70–85% | 80–90% |

| Cost | Lower | Higher due to catalyst |

| Scalability | Good | Good with optimization |

Chemical Reactions Analysis

1-(2-Fluoropyridin-4-yl)-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions: Typical reagents include bases like sodium hydride, reducing agents like hydrogen gas, and oxidizing agents like potassium permanganate. The reactions are often carried out in solvents such as dimethylformamide or tetrahydrofuran.

Scientific Research Applications

1-(2-Fluoropyridin-4-yl)-4-methylpiperazine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Biological Studies: The compound is used in biological assays to study receptor-ligand interactions and enzyme inhibition.

Materials Science: It is employed in the development of novel materials with specific electronic properties due to the presence of the fluorine atom.

Agricultural Chemistry: The compound is investigated for its potential use in the synthesis of agrochemicals with improved efficacy and environmental profiles.

Mechanism of Action

The mechanism of action of 1-(2-Fluoropyridin-4-yl)-4-methylpiperazine involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism.

Pathways Involved: The binding of the compound to its target can lead to changes in cellular signaling pathways, affecting processes such as neurotransmission and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Based Comparison

Table 1: Substituent Variations and Physicochemical Properties

*Lipophilicity estimated based on substituent contributions.

Key Observations:

Pharmacological Activity

Key Observations:

- Receptor Specificity : BD-1063’s dichlorophenylethyl group confers high Sigma-1 receptor affinity, whereas the target compound’s fluoropyridinyl group may favor interactions with kinase or neurotransmitter targets .

- Psychoactivity vs. Therapeutic Use : 4F-MBZP’s fluorobenzyl group is associated with unintended psychoactive effects, highlighting the importance of substituent choice in drug design .

Key Observations:

- Synthetic Flexibility : The target compound’s synthesis via Buchwald–Hartwig amination is a robust method shared with other methylpiperazine derivatives .

- Formulation Strategies : Complexation with β-cyclodextrin (as in ) improves solubility for hydrophobic analogues, a strategy applicable to the target compound .

Biological Activity

1-(2-Fluoropyridin-4-yl)-4-methylpiperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C10H13FN2

- Molecular Weight : 180.23 g/mol

- CAS Number : 1566490-66-1

- IUPAC Name : 1-(2-fluoropyridin-4-yl)-4-methylpiperazine

The biological activity of 1-(2-Fluoropyridin-4-yl)-4-methylpiperazine is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential as a ligand for sigma receptors, which play a role in neuroprotection and modulation of neurotransmitter systems. The fluorinated pyridine moiety enhances binding affinity and selectivity towards these targets.

Biological Activity

1-(2-Fluoropyridin-4-yl)-4-methylpiperazine has demonstrated several biological activities:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Properties : In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have been shown to inhibit cell proliferation in prostate and breast cancer models, with IC50 values indicating moderate potency.

Study on Sigma Receptor Affinity

A study evaluated the binding affinity of piperazine derivatives, including 1-(2-Fluoropyridin-4-yl)-4-methylpiperazine, to sigma receptors. The compound exhibited low nanomolar affinity for sigma-1 receptors, suggesting its potential role in neuropharmacology .

Anticancer Activity Assessment

In a focused series of experiments, structural modifications of piperazine derivatives were tested against various cancer cell lines. The introduction of the fluoropyridine moiety was found to enhance the anticancer activity significantly. For example, compounds similar to 1-(2-Fluoropyridin-4-yl)-4-methylpiperazine showed IC50 values ranging from 5.7 µM to 13 µM against prostate and bladder cancer cell lines .

Data Summary

| Activity Type | Cell Line/Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antimicrobial | Various pathogens | Not specified | Potential for antibiotic development |

| Anticancer (Prostate) | LNCaP | 5.7 | Moderate potency observed |

| Anticancer (Bladder) | T24 | 8.4 | Significant cytotoxic effects |

| Sigma Receptor Binding | Sigma-1 | Low nanomolar | Implications in neuropharmacology |

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-Fluoropyridin-4-yl)-4-methylpiperazine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a similar compound, 1-(2-fluorobenzyl)piperazine, was synthesized by reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base at room temperature, monitored by TLC . Optimization may include solvent selection (e.g., DMF for polar aprotic conditions), stoichiometric adjustments (e.g., 1.2 equivalents of alkylating agents), and temperature control to minimize side reactions. Post-reaction purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical for isolating the target compound .

Q. How is the structural identity of 1-(2-Fluoropyridin-4-yl)-4-methylpiperazine confirmed in synthetic workflows?

Key characterization methods include:

- ¹H/¹³C NMR spectroscopy : To verify substituent positions and piperazine ring conformation. For example, in a related piperazine derivative, distinct chemical shifts for fluorinated aromatic protons (δ ~7.3–7.0 ppm) and methylpiperazine protons (δ ~2.4–3.8 ppm) were observed .

- Mass spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

- Elemental analysis : To validate purity (>95%) and stoichiometry .

- X-ray crystallography : For unambiguous conformation determination, as seen in studies of analogous compounds where piperazine rings adopt chair conformations stabilized by hydrogen bonding .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Initial screening often includes:

- Cytotoxicity assays : Using cell lines (e.g., MTT or SRB assays) to assess anticancer potential. Piperazine derivatives have shown activity against lung and breast cancer cell lines .

- Enzyme inhibition studies : For example, carbonic anhydrase I/II inhibition assays to explore therapeutic mechanisms .

- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) to identify CNS activity .

Advanced Research Questions

Q. How can computational methods guide the design of 1-(2-Fluoropyridin-4-yl)-4-methylpiperazine derivatives with enhanced biological activity?

- Molecular docking : To predict binding affinity to targets like kinase domains or GPCRs. For instance, fluorobenzyl-piperazine analogs were docked into tyrosine kinase active sites to optimize substituent positioning .

- QSAR modeling : Correlating substituent electronic/hydrophobic properties (e.g., fluorine’s electronegativity, methyl group steric effects) with bioactivity data .

- MD simulations : To study conformational stability of the piperazine ring in physiological environments .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase conformational data for this compound?

- Variable-temperature NMR : To detect dynamic ring puckering in solution, contrasting with static X-ray data .

- DFT calculations : Compare computed (gas-phase) and experimental (solid-state) conformations to identify environmental effects .

- Paramagnetic relaxation enhancement (PRE) : For solution-phase distance measurements in complex biological matrices .

Q. How can synthetic challenges, such as low yields in fluoropyridine coupling reactions, be addressed?

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of fluoropyridine moieties .

- Microwave-assisted synthesis : To accelerate reaction kinetics and improve yields (e.g., 30% → 65% in analogous aryl-piperazine syntheses) .

- Protecting group strategies : Temporarily masking reactive amines (e.g., Boc protection) to prevent side reactions during heterocycle formation .

Q. What advanced analytical techniques are critical for studying metabolic stability and degradation pathways?

- LC-HRMS/MS : To identify phase I/II metabolites in hepatic microsomal assays .

- Isotopic labeling : Using ¹⁸O or deuterated analogs to trace oxidative degradation sites .

- CYP450 inhibition assays : To assess drug-drug interaction risks, as seen in studies of benzylmorpholine-piperazine hybrids .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.